molecular formula C20H17ClN4O4S B6489418 methyl 4-[2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamido]benzoate CAS No. 897621-32-8

methyl 4-[2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamido]benzoate

Cat. No.: B6489418
CAS No.: 897621-32-8
M. Wt: 444.9 g/mol
InChI Key: RNTIDZHRYDIPFF-UHFFFAOYSA-N
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Description

Methyl 4-[2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamido]benzoate is a synthetic organic compound featuring a benzoate ester core linked to a substituted 1,3-thiazole moiety via an acetamido group. The 1,3-thiazole ring is further functionalized with a urea-derived substituent (carbamoylamino) attached to a 3-chlorophenyl group.

Properties

IUPAC Name

methyl 4-[[2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4O4S/c1-29-18(27)12-5-7-14(8-6-12)22-17(26)10-16-11-30-20(24-16)25-19(28)23-15-4-2-3-13(21)9-15/h2-9,11H,10H2,1H3,(H,22,26)(H2,23,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNTIDZHRYDIPFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several agrochemicals, particularly sulfonylurea herbicides, triazole fungicides, and urea-based derivatives. Below is a detailed comparison based on molecular features, functional groups, and inferred biological activity:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Target Application Molecular Weight (g/mol) Reference
Methyl 4-[2-(2-{[(3-chlorophenyl)carbamoyl]amino}-1,3-thiazol-4-yl)acetamido]benzoate Benzoate ester, 1,3-thiazole, urea-linked 3-chlorophenyl Undisclosed (likely herbicide/fungicide) ~421.86 (calculated) N/A
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate (LS-03205) Benzoate ester, 1,3,4-thiadiazole, phenylurea Undisclosed (research use) 369.40
Triflusulfuron methyl ester Sulfonylurea, trifluoroethoxy-triazine Herbicide (ALS inhibitor) ~527.43
Propiconazole Triazole, dioxolane, dichlorophenyl Fungicide (CYP51 inhibitor) ~342.22

Key Observations

Heterocyclic Core Variations: The target compound’s 1,3-thiazole core differs from the 1,3,4-thiadiazole in LS-03205 and the triazine in triflusulfuron .

Urea Linkage and Substituents :

  • The 3-chlorophenyl urea group in the target compound contrasts with the phenylurea in LS-03205 . Chlorinated aryl groups typically increase lipophilicity and target-binding affinity, as seen in propiconazole’s dichlorophenyl group .

Biological Activity :

  • While triflusulfuron inhibits acetolactate synthase (ALS) in weeds , the target compound’s urea-thiazole motif may interfere with fungal cytochrome P450 enzymes (similar to triazoles like propiconazole) .

Efficacy and Selectivity: No direct efficacy data for the target compound is available in the provided evidence. However, propiconazole demonstrates broad-spectrum antifungal activity at 100–200 g/ha , whereas triflusulfuron is effective at 10–20 g/ha due to its high ALS affinity .

Research Findings and Limitations

  • Synthetic Accessibility : The benzoate-thiazole-urea architecture is synthetically challenging but modular, allowing for analog development (e.g., varying aryl substituents or heterocycles) .
  • Safety Profile : LS-03205 (a structural analog) lacks explicit hazard data, suggesting moderate handling risks under controlled conditions .
  • Further studies are required to confirm its mechanism and optimize substituents for potency.

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